N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential applications in medicinal chemistry and as a research tool in various scientific studies. The structure of this compound includes a piperidine ring, which enhances its pharmacological properties.
This compound is synthesized through various chemical reactions involving starting materials such as piperidine derivatives and oxadiazole precursors. The specific synthesis routes can vary depending on the desired purity and yield of the final product.
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine can be classified as an organic compound with both amine and oxadiazole functional groups. It falls under the category of heterocycles due to the presence of nitrogen in its ring structure.
The synthesis of N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine typically involves the following methods:
The synthesis may require specific reagents such as dimethylamine and appropriate catalysts to facilitate the formation of the oxadiazole ring. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving optimal yields.
The molecular structure of N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine can be represented as follows:
This indicates that the compound contains 11 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
Key structural features include:
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine can participate in various chemical reactions including:
The reactivity of this compound is influenced by its functional groups, allowing it to be a versatile intermediate in organic synthesis.
The mechanism of action for N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine is primarily studied in the context of its biological activities. It may interact with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit pharmacological properties such as anti-inflammatory or antimicrobial activities. The exact mechanism would depend on the specific biological system being studied.
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine typically exhibits:
Chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties.
N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine has several potential applications including:
The exploration of nitrogen-containing heterocycles has yielded indispensable scaffolds for modern drug discovery, among which 1,2,4-oxadiazoles occupy a position of significant and growing interest. Characterized by a five-membered ring structure incorporating two nitrogen atoms and one oxygen atom (arranged in the 1,2,4-configuration), these heterocycles demonstrate exceptional versatility as bioisosteric replacements for labile functional groups and contribute advantageous physicochemical properties to drug candidates [4] [8]. The specific compound N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine (CAS: 1597268-45-5, Molecular Formula: C₉H₁₆N₄O, MW: 196.25 g/mol) exemplifies this strategic integration, combining the 1,2,4-oxadiazole motif with a pharmacologically privileged piperidine moiety [3] [7]. Its molecular architecture features the oxadiazole linked directly to the piperidine ring at the carbon adjacent to the nitrogen (C2 position), presenting tertiary dimethylamine functionality (–N(CH₃)₂) at the oxadiazole's C3 position. This configuration creates a hybrid structure poised for diverse biological interactions relevant to central nervous system (CNS) targeting, cancer therapy, and inflammation modulation, leveraging the distinct but complementary attributes of both heterocyclic systems [5] [10].
The journey of 1,2,4-oxadiazoles in medicinal chemistry began with their first synthesis in 1884 by Tiemann and Krüger, initially termed "furo[ab1]diazoles" [4]. Despite this early discovery, significant medicinal exploitation remained dormant until the mid-20th century. A pivotal shift occurred in the 1960s, driven by two key developments: a surge in mechanistic studies elucidating their intriguing thermal rearrangement reactions and the pioneering work of Newman (1968) uncovering their rich photochemistry [4]. This period also witnessed the advent of perfluoroalkylated oxadiazoles, though their pharmaceutical potential wasn't realized until decades later [4]. The first major therapeutic breakthrough emerged with oxolamine (Perebron®), introduced in the 1960s as an antitussive agent. This marked the first commercial drug featuring the 1,2,4-oxadiazole nucleus, validating its biological relevance [4] [8]. Research momentum accelerated from the 1970s onwards, particularly focusing on the scaffold's utility as an ester or amide bioisostere to enhance metabolic stability. The last two decades have seen an exponential increase in publications and patents, solidifying 1,2,4-oxadiazoles as core structural elements in drug candidates across therapeutic areas, including neuroscience, oncology, and infectious diseases, reflecting their evolution from chemical curiosities to indispensable pharmacophores [4] [8] [9].
The 1,2,4-oxadiazole ring system possesses distinct electronic and structural characteristics that underpin its widespread use as a bioisostere, primarily for esters and amides. Classified among the most electron-deficient azoles due to the electron-withdrawing furan-type oxygen and pyridine-type nitrogens, its influence on attached substituents is comparable to potent electron-withdrawing groups like nitro or cyano [4]. Crucially, this electron-withdrawing effect is asymmetric, exerting a significantly stronger influence through the C(5) position compared to C(3) [4]. This intrinsic polarity translates into superior metabolic stability compared to the labile carbonyl groups of esters and amides, as the oxadiazole ring resists enzymatic hydrolysis prevalent in physiological environments [8] [9]. Comparative studies on matched molecular pairs starkly illustrate the advantages of the 1,2,4-oxadiazole, particularly over its regioisomer 1,3,4-oxadiazole. Systematic analysis within pharmaceutical compound collections consistently demonstrates that 1,3,4-oxadiazoles exhibit lower lipophilicity (log D), but crucially, 1,2,4-oxadiazoles often display enhanced metabolic stability, reduced hERG inhibition liability, and improved aqueous solubility – critical factors for drug developability [8]. The underlying reason lies in their fundamentally different dipole moments and charge distributions, which influence interactions with biological targets and off-target proteins like the hERG channel [8].
Table 1: Comparative Physicochemical and ADMET Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers (Matched Pairs)
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Advantage |
---|---|---|---|
Lipophilicity (log D) | Higher | Lower | Context-dependent; Higher log D may aid membrane permeability but increase off-target risks |
Metabolic Stability | Higher | Lower | Reduced clearance, potentially longer half-life |
hERG Inhibition | Lower | Higher | Reduced cardiac toxicity risk |
Aqueous Solubility | Higher | Lower | Improved formulation potential, better bioavailability |
Intrinsic Dipole Moment | Distinct | Distinct | Different charge distribution influences target engagement & selectivity |
Piperidine, a saturated six-membered heterocycle containing one nitrogen atom (azacycloalkane), constitutes one of the most prevalent nitrogen-containing scaffolds in FDA-approved drugs and bioactive molecules. Its prominence stems from several key structural and physicochemical attributes. The piperidine ring adopts a stable chair conformation, presenting its substituents in well-defined spatial orientations crucial for specific binding interactions with target proteins [2] [6]. The sp³-hybridized nitrogen can be protonated at physiological pH, forming a positively charged ammonium species capable of engaging in critical ionic bonds with anionic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Furthermore, the ring provides a versatile hydrophobic platform, while its methylene groups (–CH₂–) can participate in van der Waals interactions [2]. This combination makes piperidine exceptionally valuable in designing drugs for central nervous system (CNS) disorders (e.g., antipsychotics like Melperone synthesized via piperidine-containing intermediates [2], analgesics), metabolic diseases (e.g., α-glucosidase inhibitors [6]), and oncology (e.g., farnesyl transferase inhibitors) [6]. The conformational flexibility of the piperidine ring allows it to adapt to binding sites, while introduction of substituents can lock it into specific conformations (e.g., chair, boat) or create chiral centers, enabling fine-tuning of potency and selectivity [2] [10]. Hybridization strategies, combining piperidine with other pharmacophores like the 1,2,4-oxadiazole in N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine, exploit synergistic effects. The piperidine contributes its basic nitrogen and hydrophobic bulk, while the oxadiazole offers metabolic stability, polarity modulation, and potential for specific hydrogen bonding or dipolar interactions, creating novel chemical space for targeting complex receptors like nicotinic acetylcholine receptors (nAChRs) or enzymes involved in neurodegeneration [5] [10].
Table 2: Therapeutic Applications of Representative Piperidine-Containing Drugs & Pharmacophores
Therapeutic Area | Example Compound (Structure) | Biological Target/Activity | Key Role of Piperidine |
---|---|---|---|
CNS (Antipsychotic) | Melperone (Frequently synthesized via piperidine intermediates [2]) | Dopamine D2 / 5-HT2A receptor antagonist | Core hydrophobic scaffold; protonatable nitrogen for receptor interaction |
CNS (Alzheimer’s) | Donepezil (Synthesized using piperidine hydrogenation strategies [2]) | Acetylcholinesterase inhibitor | Protonatable nitrogen mimics choline moiety; critical for binding catalytic site |
CNS (Neuroprotection) | N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine [3] [7] | α7 nAChR antagonist (Potential) | Basic nitrogen for ionic interaction; hydrophobic component for receptor binding pocket |
Oncology | Farnesyltransferase Inhibitors [6] | Farnesyl protein transferase (FPT) inhibition | Hydrophobic scaffold; substituents modulate potency/selectivity |
Antidiabetic | α-Glucosidase Inhibitors [6] | α-Glucosidase inhibition | Scaffold for positioning polar substituents (OH, NH₂) crucial for inhibition |
nAChR Modulation | Piperidine-spirooxadiazole derivatives (e.g., B9, B15) [10] | Potent and selective α7 nAChR antagonists (IC₅₀ ~3-5 µM) | Essential hydrophobic/basic component synergizing with oxadiazole for receptor affinity and selectivity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1